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Compound of Interest

Compound Name: 9-(4-Fluorophenyl)-9H-carbazole

Cat. No.: B3179795 Get Quote

A comprehensive spectroscopic comparison of 9-(4-fluorophenyl)-9H-carbazole with its non-

fluorinated and brominated analogs, 9-phenylcarbazole and 9-(4-bromophenyl)-9H-carbazole,

is presented. This guide provides a detailed analysis of their nuclear magnetic resonance

(NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported

by established experimental protocols. The objective is to offer researchers, scientists, and

drug development professionals a thorough cross-validation of the spectroscopic

characteristics of these compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 9-(4-fluorophenyl)-9H-carbazole and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

9-(4-fluorophenyl)-9H-carbazole
8.15 (d, J = 7.8 Hz, 2H), 7.61 (m, 2H), 7.49-7.40

(m, 4H), 7.33-7.26 (m, 4H)

9-phenylcarbazole

8.24 (d, J = 7.8 Hz, 2H), 7.71–7.60 (m, 4H),

7.58–7.45 (m, 5H), 7.38 (ddd, J = 7.9, 5.6, 2.4

Hz, 2H)[1]

9-(4-bromophenyl)-9H-carbazole

8.13 (d, 2H, J = 7.6 Hz), 7.72 (d, 2H, J = 8.8

Hz), 7.45 (d, 2H, J = 8.8 Hz), 7.41–7.37 (m, 4H),

7.30 (t, 2H, J = 6.6 Hz)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

9-(4-fluorophenyl)-9H-carbazole

162.8 (d, J = 248.8 Hz), 140.7, 133.2 (d, J = 3.2

Hz), 128.9 (d, J = 8.4 Hz), 126.1, 123.5, 120.4,

120.1, 116.6 (d, J = 22.9 Hz), 109.4

9-phenylcarbazole
140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3,

120.3, 119.9, 109.7[1]

9-(4-bromophenyl)-9H-carbazole
140.8, 136.6, 132.8, 128.6, 126.2, 123.6, 121.3,

120.5, 120.2, 109.6

Table 3: UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent

9-(4-fluorophenyl)-9H-

carbazole
Data not available -

9-phenylcarbazole 243, 296[2] Acetonitrile[2]

9-(4-bromophenyl)-9H-

carbazole
Data not available -
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Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z) Ionization Method

9-(4-fluorophenyl)-9H-

carbazole
Data not available -

9-phenylcarbazole 243.3025 [M]⁺[3] Electron Ionization (EI)[3]

9-(4-bromophenyl)-9H-

carbazole
322.2 [M]⁺[3] Not specified

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this

comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the solid sample was dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm

NMR tube. All spectra were recorded on a spectrometer operating at a frequency of 500 MHz

for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small

amount of the solid sample was placed directly on the diamond crystal of the ATR accessory.

The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to

improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a spectrophotometer. Solutions of the compounds

were prepared in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of

approximately 1 x 10⁻⁵ M. The absorbance was measured in a quartz cuvette with a 1 cm path

length over a wavelength range of 200-800 nm.
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Mass Spectrometry (MS)
Mass spectra were acquired using an electron ionization (EI) source. The sample was

introduced into the mass spectrometer, and the resulting ions were separated based on their

mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow
The general workflow for acquiring and analyzing spectroscopic data for chemical compounds

is illustrated in the following diagram.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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